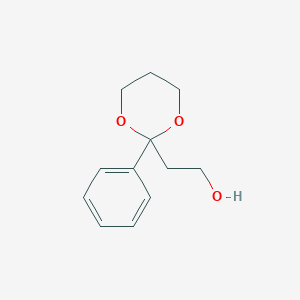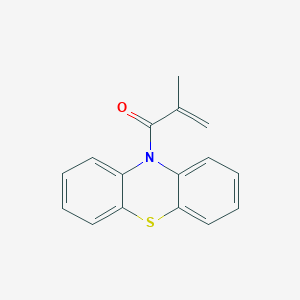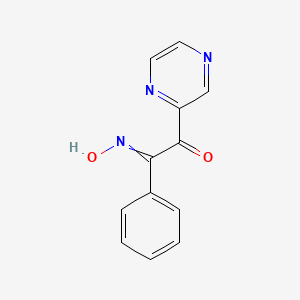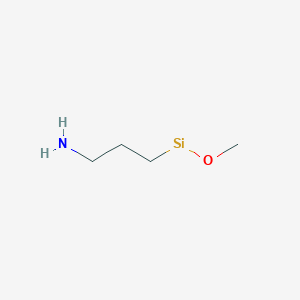
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine is a complex organic compound belonging to the phthalazine family. This compound is characterized by its unique structure, which includes multiple benzyl and phenyl groups attached to a dihydrophthalazine core. The presence of these aromatic groups imparts significant chemical stability and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine typically involves the reaction of phenyl hydrazine with phthalic anhydride or phthalic acid. This reaction can be carried out under reflux conditions with an acid or base catalyst. The reaction mixture is often heated for several hours to ensure complete conversion. Industrial production methods may involve the use of microdroplet techniques to accelerate the reaction and improve yield .
Análisis De Reacciones Químicas
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phthalazine derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydrophthalazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups onto the benzyl and phenyl rings.
Common reagents used in these reactions include sodium hydrosulfite, potassium ferricyanide, and hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine has a wide range of applications in scientific research:
Medicine: Some derivatives of this compound are being explored for their potential use as therapeutic agents in the treatment of neurological disorders and infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, some derivatives act as non-competitive antagonists of AMPA receptors, inhibiting excitatory neurotransmission and providing anticonvulsant effects . The exact pathways involved depend on the specific derivative and its target.
Comparación Con Compuestos Similares
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine can be compared with other similar compounds, such as:
2-Phenyl-2,3-dihydrophthalazine-1,4-dione: This compound shares a similar core structure but lacks the multiple benzyl groups, resulting in different chemical properties and reactivity.
1,2-Dihydrophthalazine-3,6-dione: Another related compound with distinct biological activities and applications.
The uniqueness of this compound lies in its multiple aromatic groups, which enhance its stability and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
62761-88-0 |
|---|---|
Fórmula molecular |
C35H30N2 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
1,1,4-tribenzyl-2-phenylphthalazine |
InChI |
InChI=1S/C35H30N2/c1-5-15-28(16-6-1)25-34-32-23-13-14-24-33(32)35(26-29-17-7-2-8-18-29,27-30-19-9-3-10-20-30)37(36-34)31-21-11-4-12-22-31/h1-24H,25-27H2 |
Clave InChI |
ILLSMPDSPKONBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NN(C(C3=CC=CC=C32)(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)



![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)




![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)



